4-Chloro-5-methylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research:

- Antimicrobial activity: Studies have investigated 4-Cl-5-Me-Pyr for its potential antimicrobial properties. One study found moderate activity against certain bacterial strains, suggesting its possible use in developing new antibiotics []. However, further research is needed to determine its efficacy and safety profile.

Synthetic Organic Chemistry:

- Building block for complex molecules: Due to its specific structure, 4-Cl-5-Me-Pyr can serve as a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science [].

Reference Material:

- Calibration and validation: 4-Cl-5-Me-Pyr is commercially available from several chemical suppliers and can be used as a reference material for analytical techniques like chromatography and spectroscopy []. This helps ensure the accuracy and reliability of research data.

Important Note:

- The information provided here is for educational purposes only and should not be interpreted as medical advice or recommendation for any specific use. It is crucial to consult with qualified healthcare professionals for any medical concerns.

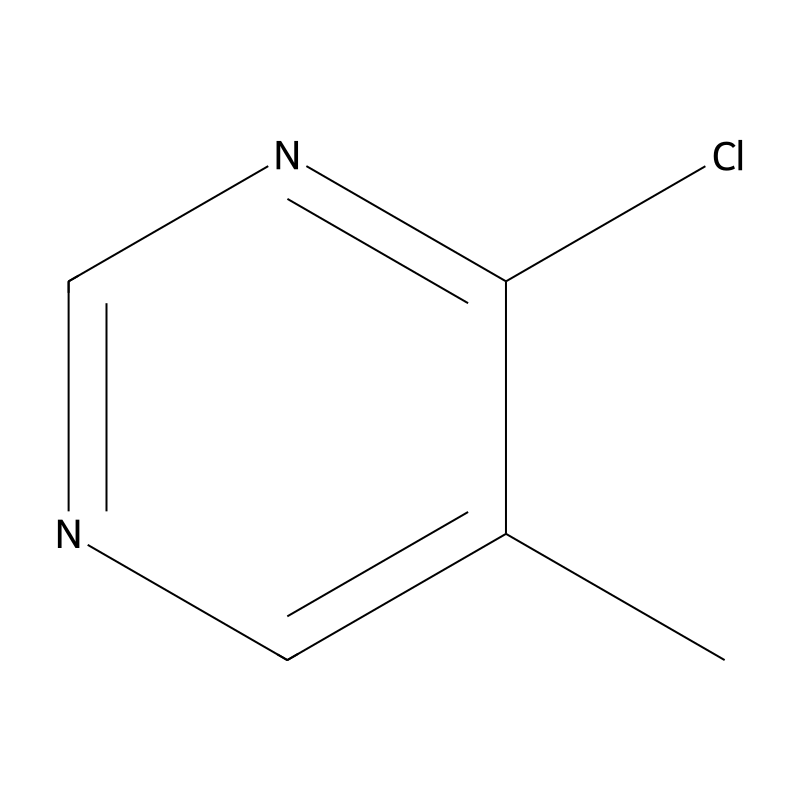

4-Chloro-5-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with a chlorine atom at the 4-position and a methyl group at the 5-position. Its molecular formula is CHClN, and it has a molecular weight of approximately 128.56 g/mol. This compound appears as a white to light yellow solid and is notable for its applications in pharmaceuticals and agrochemicals due to its unique structural properties.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the 2- or 6-positions of the pyrimidine ring.

- Cross-Coupling Reactions: Utilizing the halogen in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry.

Research indicates that 4-chloro-5-methylpyrimidine exhibits biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been studied for its potential as an antimicrobial agent and may possess antifungal properties. Its derivatives have been shown to interact with biological targets, making it a compound of interest in drug discovery.

Several synthetic routes have been developed for producing 4-chloro-5-methylpyrimidine:

- Chlorination of 5-Methylpyrimidine: This method involves treating 5-methylpyrimidine with chlorine or chlorinating agents.

- Reaction with Sodium Chloride: The compound can be synthesized by reacting anhydrous sodium chloride with 4-chloro-5-methylpyridine under specific conditions .

- Halogen Exchange Reactions: Utilizing halogen exchange methods can yield this compound from other halogenated pyrimidines.

These methods highlight the versatility in synthesizing this compound, allowing for variations depending on available reagents.

4-Chloro-5-methylpyrimidine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting infectious diseases.

- Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its biological activity.

- Chemical Research: It is employed as a building block in organic synthesis, facilitating the creation of complex molecules.

Studies on the interactions of 4-chloro-5-methylpyrimidine with biological systems have shown that it can bind to specific enzymes or receptors, influencing their activity. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development processes.

Several compounds share structural similarities with 4-chloro-5-methylpyrimidine. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Structural Features | Similarity Index |

|---|---|---|---|

| 2-Chloro-5-methylpyrimidine | 22536-61-4 | Chlorine at the 2-position | 0.84 |

| 4-Chloro-6-methylpyrimidine | 581796 | Chlorine at the 4-position, methyl at the 6-position | 0.81 |

| 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 | Two chlorine atoms (at positions 2 and 4) | 0.84 |

| 4-Chloropyrimidine hydrochloride | 179051-78-6 | Chlorine at position 4 with hydrochloride salt | 0.81 |

| 4,6-Dichloro-5-methylpyrimidine | 4316-97-6 | Chlorines at positions 4 and 6 | 0.79 |

Each of these compounds exhibits distinct properties and biological activities, making them unique despite their structural similarities to 4-chloro-5-methylpyrimidine.